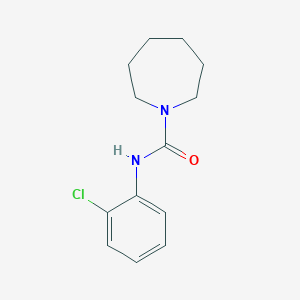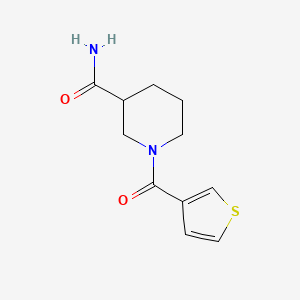![molecular formula C18H26N2O B7506403 [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7506403.png)
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone, also known as APMP, is a synthetic compound that belongs to the class of psychoactive substances. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone acts as a dopamine transporter blocker, which means that it prevents the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can have a range of effects on behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone are still being studied. However, it has been found to have a range of effects on behavior and mood, including increased locomotor activity, decreased anxiety, and decreased sensitivity to pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone in lab experiments is that it is a selective dopamine transporter blocker, which means that it only affects the dopamine system and does not have a range of effects on other neurotransmitters. However, one limitation is that it can be difficult to obtain and purify, which can make it challenging to use in large-scale experiments.
Orientations Futures
There are a number of future directions for research on [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone. One area of interest is the potential use of [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone as a treatment for addiction. It has also been suggested that [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone could be used to study the effects of dopamine on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone and its potential applications in scientific research.
Méthodes De Synthèse
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone can be synthesized using a multistep process that involves the reaction of 4-(bromomethyl)phenyl-1-piperazine with 1-azepanamine, followed by the reaction of the resulting product with 1-pyrrolidinylmethanone. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the function of the dopamine transporter and its role in addiction. [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has also been used to study the effects of psychostimulants on the brain and behavior.
Propriétés
IUPAC Name |
[4-(azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(20-13-5-6-14-20)17-9-7-16(8-10-17)15-19-11-3-1-2-4-12-19/h7-10H,1-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPTZQHCACFHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)
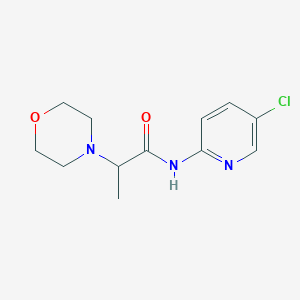

![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
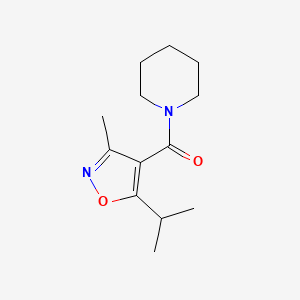
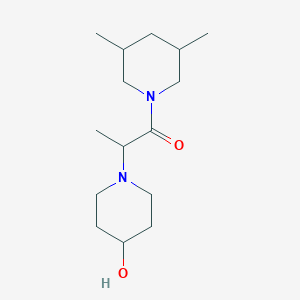

![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)
